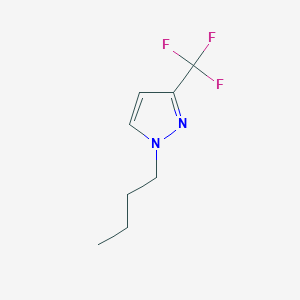

1-ブチル-3-(トリフルオロメチル)ピラゾール

概要

説明

1-Butyl-3-(trifluoromethyl)pyrazole is a compound with the molecular weight of 192.18 . The IUPAC name for this compound is 1-butyl-3-(trifluoromethyl)-1H-pyrazole .

Synthesis Analysis

The synthesis of pyrazole derivatives, including 1-Butyl-3-(trifluoromethyl)pyrazole, has been a subject of interest in recent years . Various synthetic strategies have been developed, including multicomponent methods . An efficient intramolecular cycloaddition strategy for the synthesis of trifluoromethyl-substituted 3H-pyrazoles has also been reported .Molecular Structure Analysis

Pyrazole compounds, including 1-Butyl-3-(trifluoromethyl)pyrazole, contain a five-membered aromatic ring composed of three carbon atoms and two adjacent nitrogen atoms . The shifting C-N double bond inside the heterocycle endows pyrazoles with tautomerism .Chemical Reactions Analysis

Pyrazole derivatives are known for their diverse chemical reactivity . They are often used as starting materials for the preparation of more complex heterocyclic systems . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Physical and Chemical Properties Analysis

1-Butyl-3-(trifluoromethyl)pyrazole is a solid at room temperature . More detailed physical and chemical properties were not found in the retrieved papers.科学的研究の応用

抗菌特性

この化合物は抗菌活性を示し、新規抗生物質または抗菌剤の開発に利用できます。 ピラゾール骨格は、細菌感染症の治療における可能性が注目されています .

抗炎症活性

ピラゾールは、抗炎症作用で知られています。 1-ブチル-3-(トリフルオロメチル)ピラゾールの研究は、炎症性疾患の新しい治療法につながる可能性があります .

抗がん用途

ピラゾール環は、多くの抗がん剤における重要な特徴です。 この化合物は、さまざまな種類の癌に対する有効性を検討できます .

鎮痛効果

鎮痛剤として、この化合物は疼痛管理ソリューションに貢献し、現在の鎮痛薬の代替を提供することができます .

抗けいれんの可能性

ピラゾールの抗けいれん作用により、てんかん治療やその他のけいれん関連障害の治療候補となっています .

駆虫用途

この化合物は、寄生虫の治療薬の開発に使用でき、獣医学と人間の健康に利益をもたらします .

抗酸化力

1-ブチル-3-(トリフルオロメチル)ピラゾールは、抗酸化作用を持ち、酸化ストレスと関連疾患の抑制に役立ちます .

除草活性

Safety and Hazards

将来の方向性

作用機序

Target of Action

Pyrazole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for 1-Butyl-3-(trifluoromethyl)pyrazole.

Mode of Action

It’s known that pyrazoles exhibit tautomerism , a phenomenon that may influence their reactivity and interaction with targets . This could potentially apply to 1-Butyl-3-(trifluoromethyl)pyrazole as well.

Biochemical Pathways

Pyrazoles are known to be versatile scaffolds in organic synthesis and medicinal chemistry , suggesting that they may interact with and affect multiple biochemical pathways.

Result of Action

Given the diverse biological activities of pyrazole derivatives , it can be inferred that 1-Butyl-3-(trifluoromethyl)pyrazole may have a range of potential effects at the molecular and cellular level.

特性

IUPAC Name |

1-butyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3N2/c1-2-3-5-13-6-4-7(12-13)8(9,10)11/h4,6H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHNJAUMOOXBJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CC(=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

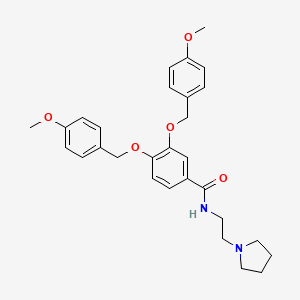

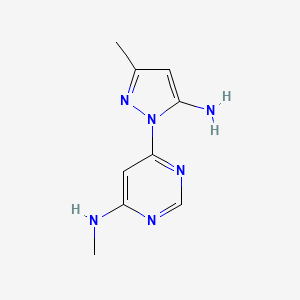

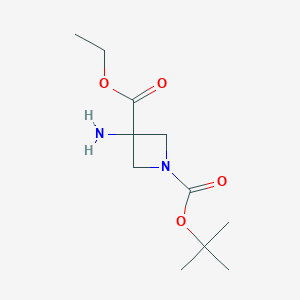

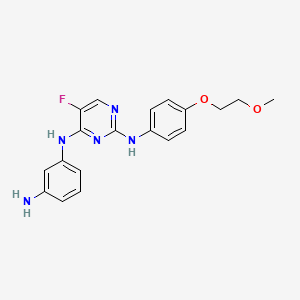

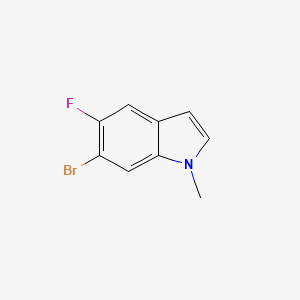

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(propan-2-yl)amino]butanoate](/img/structure/B1528426.png)

![[4-(aminomethyl)-2-fluorophenyl]methanamine](/img/structure/B1528431.png)